2-Methoxybenzyl alcohol
Overview
Description
2-Methoxybenzyl alcohol, also known as o-Anisyl alcohol, is an organic compound with the molecular formula C8H10O2. It is a colorless to light yellow liquid with a pleasant odor, often used in the synthesis of various organic compounds. The compound is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring, which significantly influences its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxybenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 2-methoxybenzaldehyde using sodium borohydride in methanol at room temperature. The reaction typically proceeds as follows: [ \text{2-Methoxybenzaldehyde} + \text{NaBH4} \rightarrow \text{this compound} ] This method is efficient and yields a high purity product .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 2-methoxybenzaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The reaction conditions are optimized to ensure maximum yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-methoxybenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-methoxybenzylamine using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrogen halides (HCl, HBr) in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-Methoxybenzoic acid.
Reduction: 2-Methoxybenzylamine.
Substitution: 2-Methoxybenzyl chloride or bromide.
Scientific Research Applications
2-Methoxybenzyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Methoxybenzyl alcohol involves its interaction with various molecular targets. In biochemical reactions, it acts as a substrate for enzymes, undergoing oxidation or reduction to form different products. The methoxy group enhances its reactivity, allowing it to participate in a wide range of chemical transformations. The compound’s effects are mediated through its interaction with specific enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
2-Methoxybenzyl alcohol can be compared with other similar compounds, such as:
2-Methylbenzyl alcohol: Similar in structure but lacks the methoxy group, resulting in different reactivity and applications.
3-Methoxybenzyl alcohol: The methoxy group is positioned differently on the benzene ring, affecting its chemical properties and reactivity.
4-Methoxybenzyl alcohol: The methoxy group is attached to the para position, leading to variations in its chemical behavior.
Uniqueness: The presence of the methoxy group at the ortho position in this compound makes it unique, as it influences the compound’s electronic properties and reactivity. This structural feature allows it to participate in specific chemical reactions that are not feasible with its isomers .
Properties
IUPAC Name |
(2-methoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-10-8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLYBQSHRJMURN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060606 | |
Record name | Benzenemethanol, 2-methoxy- | |
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Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear orange to light orange-brown liquid; [Acros Organics MSDS] | |
Record name | 2-Methoxybenzyl alcohol | |
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Vapor Pressure |
0.00429 [mmHg] | |
Record name | 2-Methoxybenzyl alcohol | |
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CAS No. |
612-16-8, 1331-81-3 | |
Record name | 2-Methoxybenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612-16-8 | |
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Record name | 2-Methoxybenzyl alcohol | |
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Record name | Anisyl alcohol | |
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Record name | 612-16-8 | |
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Record name | Benzenemethanol, 2-methoxy- | |
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Record name | Benzenemethanol, 2-methoxy- | |
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Record name | 2-methoxybenzyl alcohol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.361 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Anisyl alcohol (o-,m-,p-) | |
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Record name | 2-METHOXYBENZYL ALCOHOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
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